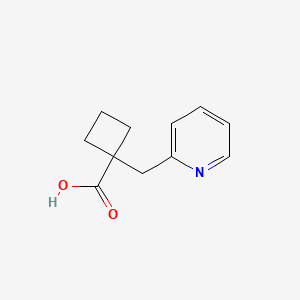
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is a chemical compound with the formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used in various fields such as drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a pyridin-2-ylmethyl group . This unique structure contributes to its diverse applications in scientific research.Applications De Recherche Scientifique
Solvothermal Synthesis and Structural Analysis
The study of uranyl complexes with cyclobutanedicarboxylic acid derivatives reveals the potential of these compounds in crafting novel uranyl-organic frameworks. Such frameworks have been characterized for their unique structural properties, demonstrating the potential of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid derivatives in creating chiral, microporous materials suitable for various applications including catalysis and separation technologies (Thuéry, 2006).
Ring-Opening Metathesis Polymerization (ROMP)
Research on 1-substituted cyclobutenes, including derivatives of cyclobutanecarboxylic acid, has expanded our understanding of their reactivity in ring-opening metathesis polymerization (ROMP). This process yields polymers with diverse structural and stereochemical properties, highlighting the potential of these compounds in materials science for creating novel polymeric materials with tailored features (Song et al., 2010).
Coordination Chemistry and Metal Complex Formation
The coordination behavior of nickel(II) complexes with cyclen- and cyclam-pyridine, closely related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, indicates these ligands' versatility in stabilizing metal complexes with distinct geometries. Such studies are crucial for developing new materials with applications ranging from catalysis to the design of molecular electronic devices (Ghachtouli et al., 2006).
Molecular Sensing and Chemosensors
A bis(pyridine-2-ylmethyl)amine derivative, related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, demonstrates significant potential as a colorimetric and fluorescent chemosensor for Cu2+ ions. Such compounds offer a promising approach for developing sensitive and selective sensors for metal ions in various environmental and biological contexts (Zheng et al., 2016).
Mécanisme D'action
The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is not specified in the sources I found. Its applications in drug discovery suggest that it may interact with biological systems in a specific way.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be prevented from entering sewers, watercourses, or low areas .
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-3-6-11)8-9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIAVBNDBNJMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

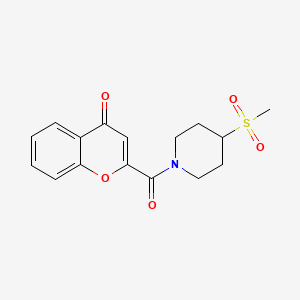
![Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2796608.png)
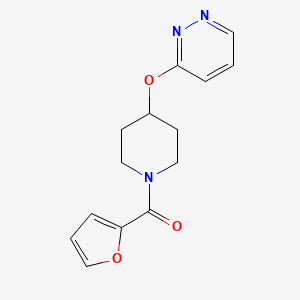
![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
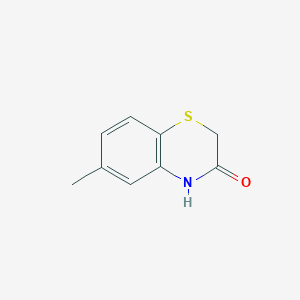
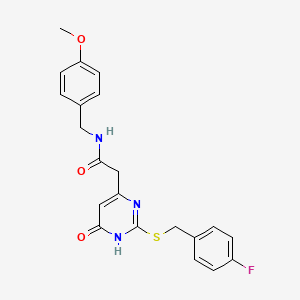
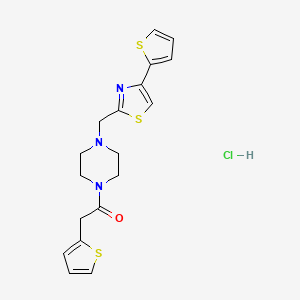
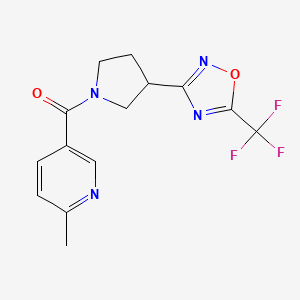
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)
